molecular formula C8H7FN4 B8663127 2-Fluoro-4-(1,2,4-triazol-1-yl)phenylamine

2-Fluoro-4-(1,2,4-triazol-1-yl)phenylamine

Cat. No.: B8663127
M. Wt: 178.17 g/mol
InChI Key: NSJCEPRXUWWNOB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1,2,4-triazol-1-yl)phenylamine is a useful research compound. Its molecular formula is C8H7FN4 and its molecular weight is 178.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

2-fluoro-4-(1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C8H7FN4/c9-7-3-6(1-2-8(7)10)13-5-11-4-12-13/h1-5H,10H2

InChI Key

NSJCEPRXUWWNOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrogen was introduced under atmospheric pressure into the mixture consisting of 260 mg of 1-(3-fluoro-4-nitrophenyl)-1H-[1,2,4]triazole, 30 mg of Pd/C and 30 ml of tetrahydrofuran until the theoretical amount had been taken up. After filtering off the catalyst with suction and concentrating the mixture under reduced pressure, the remaining oily residue was purified by column chromatography (solvent: 98:2 dichloromethane:methanol; silica gel).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-fluoro-4-nitrophenyl)-1H-[1,2,4]triazole
Quantity
260 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mg
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc(-n2cncn2)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1-(3-Fluoro-4-nitrophenyl)-1H-1,2,4-triazole (3.06 g) was dissolved in ethanol (100 ml) and admixed with 10% Pd/C (50% water, 612 mg) and then stirred under a hydrogen atmosphere at room temperature for 1 hour. After filtering the catalyst off, the filtrate was concentrated under reduced pressure. The residue was diluted with ethyl acetate, and the resultant solution as washed successively with water and saturated brine, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (ethyl acetate/hexane=1:2). A desired fraction was concentrated under reduced pressure and the residue was crystallized from a mixture of ethyl acetate and diisopropyl ether to yield 1-(4-amino-3-fluorophenyl)-1H-1,2,4-triazole (1.68 g) as yellow powdery crystals.
Name
1-(3-Fluoro-4-nitrophenyl)-1H-1,2,4-triazole
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
612 mg
Type
catalyst
Reaction Step Two

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